![molecular formula C14H12O B8792179 2-[(E)-2-phenylethenyl]phenol](/img/structure/B8792179.png)
2-[(E)-2-phenylethenyl]phenol
概要
説明
2-[(E)-2-phenylethenyl]phenol is a type of stilbene compound characterized by the presence of hydroxyl groups attached to the stilbene backbone. Stilbenes are a group of compounds with a 1,2-diphenylethene structure, and hydroxystilbenes are known for their significant biological activities. One of the most well-known hydroxystilbenes is resveratrol, which is found in grapes, peanuts, berries, and red wine. 2-[(E)-2-phenylethenyl]phenols have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
2-[(E)-2-phenylethenyl]phenols can be synthesized through various methods, including:
Wittig Reaction: This method involves the reaction of benzyl bromide with phosphonate to form the desired stilbene compound.
Horner–Wadsworth–Emmons (HWE) Olefination: This method is similar to the Wittig reaction but uses different reagents to achieve the same result.
Perkin Aldol Condensation: This method involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base.
Transition Metal Coupling: Methods such as Mizoroki–Heck, Negishi, Stille, Sonogashira, and Suzuki coupling reactions are used to synthesize stilbenes.
Industrial production methods often involve large-scale synthesis using these techniques to produce hydroxystilbenes in sufficient quantities for research and commercial use.
化学反応の分析
2-[(E)-2-phenylethenyl]phenols undergo various chemical reactions, including:
Reduction: Reduction reactions can convert hydroxystilbenes to their corresponding dihydro derivatives.
Substitution: 2-[(E)-2-phenylethenyl]phenols can undergo substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions include quinone methides, dihydro derivatives, and substituted stilbenes .
科学的研究の応用
2-[(E)-2-phenylethenyl]phenols have a wide range of scientific research applications, including:
作用機序
The mechanism of action of hydroxystilbenes involves their interaction with various molecular targets and pathways. For example, resveratrol exerts its effects by modulating the activity of enzymes like tyrosinase, which is involved in melanin synthesis . It also affects signaling pathways related to oxidative stress and inflammation, thereby providing antioxidant and anti-inflammatory benefits .
類似化合物との比較
2-[(E)-2-phenylethenyl]phenols can be compared with other similar compounds, such as:
Resveratrol: A well-known hydroxystilbene with significant health benefits.
Pterostilbene: A dimethoxy analog of resveratrol with improved bioavailability and pharmacokinetic properties.
Oxyresveratrol: Another hydroxystilbene with potent inhibitory effects on tyrosinase activity.
These compounds share similar structures but differ in their specific functional groups and biological activities, making each unique in its applications and benefits.
特性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
2-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H |
InChIキー |
AYPZAZPOYROADP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
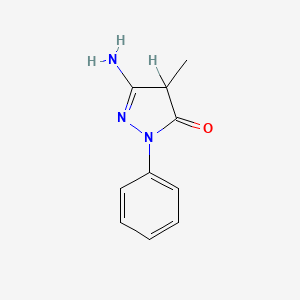
![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-chlorophenyl)amino]-](/img/structure/B8792106.png)
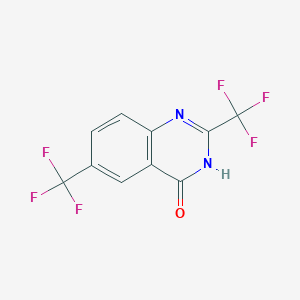
methanone](/img/structure/B8792122.png)
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8792130.png)
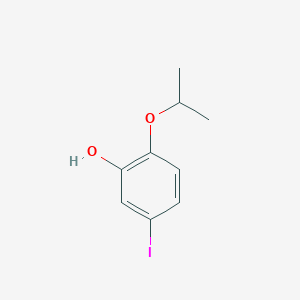
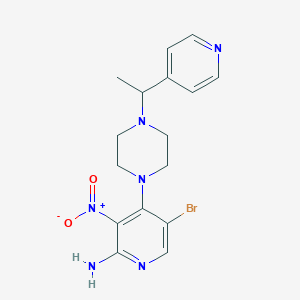

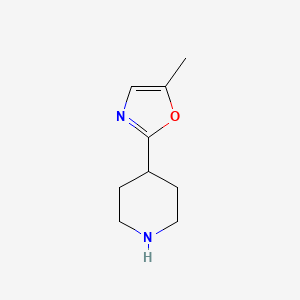
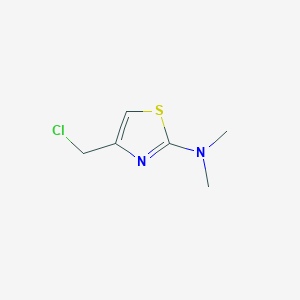
![2-(Benzylsulfanyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8792169.png)
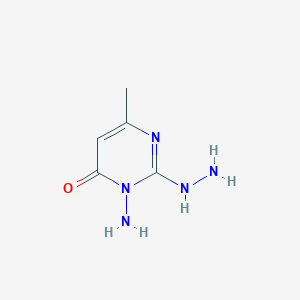

![Ethyl [(2,3-dimethylphenyl)oxy]acetate](/img/structure/B8792194.png)
